(2,4-DIETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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Overview
Description
(2,4-DIETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features both phenyl and pyrimidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves the reaction of 2,4-diethoxyphenyl derivatives with pyrimidinyl piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as N-methyl-2-pyrrolidone (NMP) and may require catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(2,4-DIETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
(2,4-DIETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2,4-DIETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methanone: This compound shares a similar structure but with methoxy groups instead of ethoxy groups.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature the pyrimidine moiety and exhibit similar pharmacological activities.
Uniqueness
(2,4-DIETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2,4-diethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-25-15-6-7-16(17(14-15)26-4-2)18(24)22-10-12-23(13-11-22)19-20-8-5-9-21-19/h5-9,14H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNUIRFPINBRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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